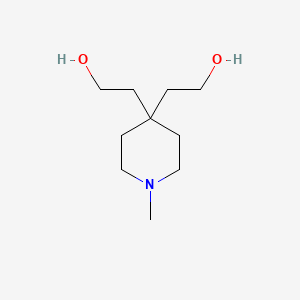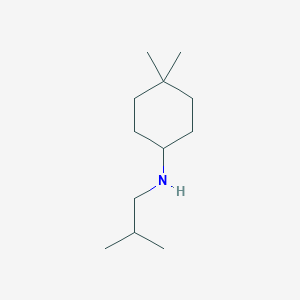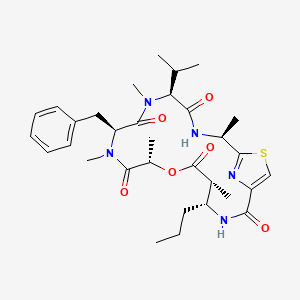
2,2'-(1-Methylpiperidine-4,4-diyl)bis(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1-Methylpiperidine-4,4-diyl)bis(ethan-1-ol) is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . It is characterized by the presence of a piperidine ring substituted with a methyl group and two ethan-1-ol groups. This compound is used in various research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1-Methylpiperidine-4,4-diyl)bis(ethan-1-ol) typically involves the reaction of 1-methylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperidine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1-Methylpiperidine-4,4-diyl)bis(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces simpler alcohols or hydrocarbons.
Substitution: Produces halides or amines.
Wissenschaftliche Forschungsanwendungen
2,2’-(1-Methylpiperidine-4,4-diyl)bis(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-(1-Methylpiperidine-4,4-diyl)bis(ethan-1-ol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methylpiperidin-4-yl)ethan-1-ol: Similar structure but with only one ethan-1-ol group.
1-Methylpiperidine: Lacks the ethan-1-ol groups, making it less versatile in chemical reactions.
Uniqueness
2,2’-(1-Methylpiperidine-4,4-diyl)bis(ethan-1-ol) is unique due to the presence of two ethan-1-ol groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C10H21NO2 |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
2-[4-(2-hydroxyethyl)-1-methylpiperidin-4-yl]ethanol |
InChI |
InChI=1S/C10H21NO2/c1-11-6-2-10(3-7-11,4-8-12)5-9-13/h12-13H,2-9H2,1H3 |
InChI-Schlüssel |
SEQWLPBYDXUHDK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine](/img/structure/B15279041.png)




![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)

![Bicyclo[3.2.1]octane-1-carboxamide](/img/structure/B15279076.png)



![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)
![2-[6-(Dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B15279105.png)

